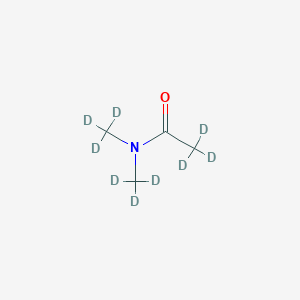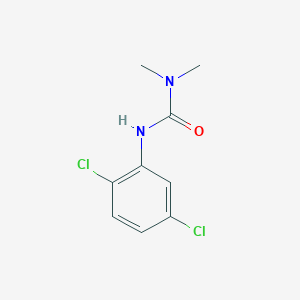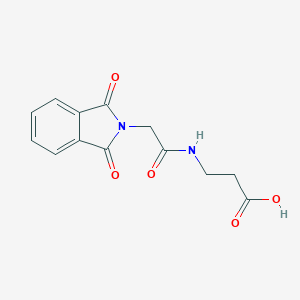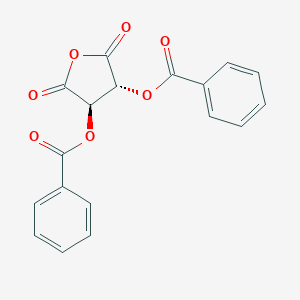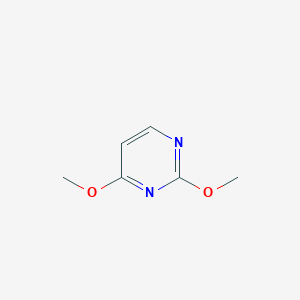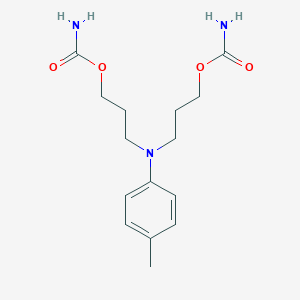
Zinc hexadecyl phosphate
Vue d'ensemble
Description
Zinc hexadecyl phosphate (ZHP) is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. ZHP is a white, odorless, and water-insoluble powder that is synthesized through a chemical reaction between zinc oxide and hexadecyl phosphate.
Applications De Recherche Scientifique
Zinc hexadecyl phosphate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, Zinc hexadecyl phosphate has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. It has been used in the development of novel drug delivery systems, wound dressings, and dental materials. In agriculture, Zinc hexadecyl phosphate has been used as a fertilizer and a pesticide. In industry, Zinc hexadecyl phosphate has been used as a lubricant and a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of Zinc hexadecyl phosphate is not well understood, but it is believed to involve the interaction of the zinc ion and the phosphate group with biological molecules. Zinc is an essential micronutrient that plays a critical role in many biological processes, including DNA synthesis, cell division, and immune function. Phosphate is an important component of many biological molecules, including nucleic acids, phospholipids, and ATP. The interaction of Zinc hexadecyl phosphate with biological molecules may disrupt their structure and function, leading to antimicrobial, anti-inflammatory, and anticancer effects.
Biochemical and Physiological Effects:
Zinc hexadecyl phosphate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Zinc hexadecyl phosphate can inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In cancer cells, Zinc hexadecyl phosphate has been shown to induce apoptosis and inhibit cell proliferation. In addition, Zinc hexadecyl phosphate has been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Zinc hexadecyl phosphate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a variety of conditions. It can be easily incorporated into various experimental systems, including cell cultures, animal models, and biomaterials. However, there are also some limitations to using Zinc hexadecyl phosphate in lab experiments. Its water-insolubility can make it difficult to work with, and its mechanism of action is not well understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on Zinc hexadecyl phosphate. One area of interest is the development of novel drug delivery systems using Zinc hexadecyl phosphate. Zinc hexadecyl phosphate has been shown to have potential as a carrier for drugs and other therapeutic agents, and further research in this area could lead to the development of more effective and targeted drug delivery systems. Another area of interest is the use of Zinc hexadecyl phosphate in tissue engineering. Zinc hexadecyl phosphate has been shown to have potential as a scaffold material for tissue engineering applications, and further research in this area could lead to the development of new and improved biomaterials. Finally, there is a need for further research on the mechanism of action of Zinc hexadecyl phosphate. A better understanding of how Zinc hexadecyl phosphate interacts with biological molecules could lead to the development of more effective therapeutic agents.
Propriétés
Numéro CAS |
16700-94-0 |
|---|---|
Nom du produit |
Zinc hexadecyl phosphate |
Formule moléculaire |
C16H33O4PZn |
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
zinc;hexadecyl phosphate |
InChI |
InChI=1S/C16H35O4P.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H2,17,18,19);/q;+2/p-2 |
Clé InChI |
KUPGJMJHAFGISS-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Zn+2] |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Zn+2] |
Autres numéros CAS |
16700-94-0 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


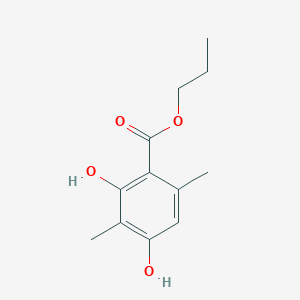


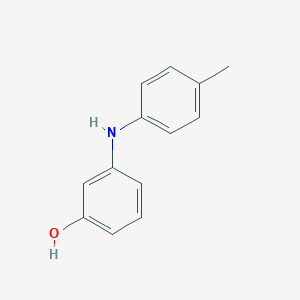
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)
